Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate is a complex organic compound with the molecular formula C30H56NNa2O10P. It is characterized by the presence of amino, phosphoric, and ester functional groups, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate typically involves the esterification of dodecanoic acid with glycerol, followed by phosphorylation and subsequent reaction with an amino acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions include various phosphorylated and esterified derivatives, which can be further utilized in different applications .
Scientific Research Applications
Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium (S)-2-amino-3-(((®-2,3-bis(dodecanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
- Disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
- Sodium,(2S)-2-azaniumyl-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
Uniqueness
Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2;;/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFNDGPJOWQUTH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCC.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56NNa2O10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.